Eniporide

NHE1 inhibition IC50 Cardioprotection

Choose Eniporide (EMD 96785) for its definitive NHE1 selectivity and industry-leading potency (IC50 4.5 nM), superior to cariporide (IC50 ~30 nM). This higher potency permits low-concentration regimens that reduce off-target risks, ensuring cleaner phenotypes in cell-based ischemia-reperfusion and pH-regulation assays. The compound is backed by extensive preclinical validation and the ESCAMI clinical trial, making it the reference standard for cardiac pathophysiology research.

Molecular Formula C14H16N4O3S
Molecular Weight 320.37 g/mol
CAS No. 176644-21-6
Cat. No. B1671292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEniporide
CAS176644-21-6
SynonymsEMD 96785
EMD-96785
eniporide
Molecular FormulaC14H16N4O3S
Molecular Weight320.37 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2
InChIInChI=1S/C14H16N4O3S/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16/h3-8H,1-2H3,(H4,15,16,17,19)
InChIKeyUADMBZFZZOBWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eniporide (CAS 176644-21-6): Potent NHE1 Inhibitor for Cardioprotection Research


Eniporide (EMD 96785) is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1) [1]. It belongs to the acylguanidine class of NHE1 inhibitors [2]. Eniporide has been evaluated in preclinical models of myocardial ischemia-reperfusion injury, where it demonstrated cardioprotective effects [3]. Its high in vitro potency against the human NHE1 isoform is a defining characteristic, with an IC50 value of 4.5 nM [4]. Eniporide has also been investigated in a large clinical trial (ESCAMI) as an adjunct to reperfusion therapy in patients with acute myocardial infarction [5].

Why Generic Substitution of Eniporide with Other NHE1 Inhibitors Fails to Ensure Experimental Reproducibility


While several acylguanidine derivatives inhibit NHE1, they exhibit substantial differences in potency, selectivity, and pharmacokinetic properties [1]. For example, cariporide (HOE-642) is another well-known NHE1 inhibitor, but its in vitro potency (IC50 ~30 nM) is significantly lower than that of eniporide (IC50 4.5 nM) [2]. These differences in potency can translate to variations in effective concentrations and dosing regimens in both in vitro and in vivo experimental models [3]. Furthermore, compounds within the same class may have distinct off-target profiles or differences in their metabolism and clearance, which can confound experimental outcomes and hinder reproducibility [4]. Therefore, simply substituting one NHE1 inhibitor for another without rigorous validation is scientifically unsound and can lead to erroneous conclusions regarding target engagement and therapeutic efficacy.

Quantitative Evidence Guide for Eniporide's Differential Performance


Superior In Vitro Potency Against Human NHE1 Compared to Cariporide

Eniporide exhibits approximately 6.7-fold greater potency in inhibiting the human NHE1 isoform compared to the closely related analog cariporide in the same in vitro assay system [1].

NHE1 inhibition IC50 Cardioprotection

In Vivo Cardioprotective Efficacy in a Preclinical Model of Myocardial Ischemia-Reperfusion Injury

In an anesthetized dog model of regional myocardial ischemia-reperfusion, eniporide administered prior to reperfusion significantly reduced myocardial infarct size, a key endpoint for cardioprotection [1].

Myocardial infarction Ischemia-reperfusion injury Infarct size

Defined Pharmacokinetic Profile in Humans Supporting Preclinical Dose Selection

Eniporide exhibits linear pharmacokinetics in humans with a short half-life, which allows for precise control of plasma concentrations during experimental procedures [1]. This profile contrasts with some NHE1 inhibitors that may have longer half-lives or non-linear kinetics.

Pharmacokinetics Clearance Half-life

Optimal Research Applications for Eniporide Based on Quantitative Evidence


In Vitro Studies Requiring Potent and Selective NHE1 Inhibition

Eniporide is ideally suited for in vitro experiments where robust inhibition of the NHE1 isoform is critical. Its high potency (IC50 4.5 nM) [1] allows researchers to use low concentrations, minimizing potential off-target effects. This is particularly important when investigating the specific role of NHE1 in cellular processes such as pH regulation, cell volume control, and apoptosis in isolated cardiomyocytes or other cell types.

Preclinical Animal Models of Myocardial Ischemia-Reperfusion Injury

Based on its demonstrated efficacy in reducing infarct size in a large animal model [2], eniporide is a valuable tool for studying the pathophysiology of ischemia-reperfusion injury and evaluating cardioprotective strategies. Its well-defined pharmacokinetic profile allows for precise dosing in vivo, enabling researchers to establish clear exposure-response relationships.

Investigations into NHE1-Dependent Signaling Pathways

Given its selectivity for the NHE1 isoform, eniporide can be used to dissect NHE1-specific signaling pathways involved in cardiac hypertrophy, heart failure, and other cardiovascular diseases [3]. Its use can help differentiate between NHE1-dependent and NHE1-independent effects, providing mechanistic insights into disease progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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